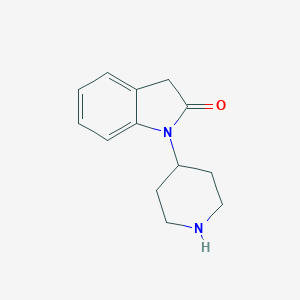

1,3-Dihydro-1-(piperidin-4-yl)(2h)indol-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-piperidin-4-yl-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c16-13-9-10-3-1-2-4-12(10)15(13)11-5-7-14-8-6-11/h1-4,11,14H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYYDAPQCHWQCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C(=O)CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80920333 | |

| Record name | 1-(Piperidin-4-yl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80920333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90536-91-7, 16223-25-9 | |

| Record name | 1-(Piperidin-4-yl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80920333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Piperidin-4-yl-1,3-dihydro-2H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Basic Properties of 1,3-Dihydro-1-(piperidin-4-yl)(2H)indol-2-one

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Unveiling a Privileged Scaffold in Medicinal Chemistry

The compound 1,3-Dihydro-1-(piperidin-4-yl)(2H)indol-2-one represents a cornerstone scaffold in the landscape of modern medicinal chemistry.[1] Its structure, a fusion of an oxindole and a piperidine ring, offers a unique combination of rigidity and functional accessibility that has proven invaluable in the design of novel therapeutic agents. This technical guide provides a comprehensive exploration of the core basic properties of this molecule, offering insights into its synthesis, physicochemical characteristics, and its versatile role as a building block in drug discovery. The information presented herein is intended to serve as a foundational resource for researchers aiming to harness the potential of this important chemical entity.

Core Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of this compound is paramount for its effective application in drug design and development. These properties dictate its behavior in biological systems and provide a rational basis for its chemical modification.

Table 1: Key Physicochemical and Structural Data

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆N₂O | [2] |

| Molecular Weight | 216.28 g/mol | |

| CAS Number | 16223-25-9 | [3] |

| IUPAC Name | 1-(piperidin-4-yl)-1,3-dihydro-2H-indol-2-one | [] |

| Synonyms | 1-(4-piperidinyl)-1,3-dihydro-2H-indol-2-one | [3] |

| Physical Appearance | Typically a solid | [5] |

| Predicted XLogP3 | 0.9 | [6] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 1 | [2] |

The oxindole core provides a relatively planar and rigid framework, while the piperidine ring introduces a degree of conformational flexibility and a basic nitrogen atom. This basicity is a critical feature, allowing for salt formation to enhance solubility and providing a key interaction point for biological targets. The predicted lipophilicity (XLogP3) suggests a favorable balance for oral drug absorption, a desirable characteristic in drug development.[7][8]

Synthetic Pathways and Methodologies

The synthesis of this compound is a well-established process in organic chemistry, typically involving the N-alkylation of oxindole. A common and efficient approach utilizes a protected piperidine derivative to ensure selective reaction at the piperidine nitrogen.

Diagram 1: General Synthetic Workflow

Caption: A representative two-step synthesis of this compound.

Detailed Experimental Protocol:

-

Step 1: Synthesis of tert-butyl 4-(2-oxoindolin-1-yl)piperidine-1-carboxylate

-

To a solution of oxindole (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) (2 equivalents).

-

Stir the resulting suspension at room temperature for approximately 30 minutes.

-

Add N-Boc-4-iodopiperidine (1.1 equivalents) to the reaction mixture.

-

Heat the reaction to 80°C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the protected intermediate.

-

-

Step 2: Synthesis of this compound

-

Dissolve the purified tert-butyl 4-(2-oxoindolin-1-yl)piperidine-1-carboxylate (1 equivalent) in a solvent such as dichloromethane (DCM).

-

Add an excess of a strong acid, for example, trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a basic aqueous solution (e.g., saturated sodium bicarbonate) and extract the product with an organic solvent.

-

Dry the combined organic extracts, filter, and concentrate to afford the final product. Further purification can be achieved by recrystallization or chromatography if necessary.

-

Analytical Characterization: Ensuring Purity and Identity

The unambiguous identification and purity assessment of this compound are critical for its use in research and development. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Table 2: Standard Analytical Methods

| Technique | Purpose | Expected Observations |

| Nuclear Magnetic Resonance (¹H and ¹³C NMR) | Structural elucidation and confirmation. | Characteristic signals for the aromatic protons of the oxindole ring, the methylene protons adjacent to the carbonyl and on the piperidine ring, and the piperidine N-H proton. |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | A prominent peak corresponding to the protonated molecule [M+H]⁺. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak under optimized chromatographic conditions. |

| Infrared (IR) Spectroscopy | Identification of key functional groups. | Characteristic absorption bands for the N-H stretch of the piperidine, the C=O stretch of the lactam, and aromatic C-H stretches. |

These analytical methods, when used in concert, provide a comprehensive characterization of the molecule, ensuring its suitability for further investigation.[9]

Pharmacological Significance and Derivatization Potential

This compound is a versatile building block in the synthesis of a wide range of biologically active molecules.[1] Its derivatives have shown activity against various targets, including neurological receptors and enzymes.[1][10] The secondary amine of the piperidine ring serves as a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).[11][12]

Diagram 2: Key Derivatization Strategies

Caption: Common synthetic modifications of the piperidine moiety in this compound.

These derivatization strategies have been employed to develop ligands for a variety of biological targets. For instance, modifications at the piperidine nitrogen have led to the discovery of potent agonists and antagonists for the nociceptin receptor.[10] This highlights the importance of this scaffold in generating chemical diversity for drug discovery programs.

Safety and Handling Considerations

While specific toxicity data for this compound is not extensively published in readily available safety data sheets, general laboratory safety precautions for handling chemical compounds should be observed. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[13] Work should be conducted in a well-ventilated area or a fume hood.[13] In case of contact with skin or eyes, the affected area should be flushed with plenty of water.[13] For ingestion or inhalation, medical attention should be sought immediately.[13]

Conclusion: A Versatile Tool for Future Drug Discovery

References

-

Chem-Impex. 1-Piperidin-4-yl-1,3-dihydro-2H-indol-2-one. Available from: [Link]

-

PubChem. 1-Piperidin-4-yl-1,3-dihydro-2H-indol-2-one. Available from: [Link]

-

Zaveri, N. T., Jiang, F., Olsen, C. M., Deschamps, J. R., Parrish, D., Polgar, W., & Toll, L. (2004). A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor. Journal of medicinal chemistry, 47(12), 2973–2976. Available from: [Link]

-

Patel, D., & Patel, N. (2011). 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. European Journal of Medicinal Chemistry, 46(9), 4354-4361. Available from: [Link]

-

Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Available from: [Link]

-

Gallicchio, M., Gastaldi, S., Boscaro, V., Gianquinto, E., Giorgis, M., Marini, E., ... & Bertinaria, M. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1, 3-dihydro-2H-benzo [d] imidazol-2-one Scaffold as a Novel NLRP3 Inhibitor. International journal of molecular sciences, 23(19), 11823. Available from: [Link]

-

Manjula, R., Venkateswaramoorthi, R., Dharmaraja, J., & Selvanayagam, S. (2020). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. SN Applied Sciences, 2(7), 1-11. Available from: [Link]

-

Gallicchio, M., Gastaldi, S., Boscaro, V., Gianquinto, E., Giorgis, M., Marini, E., ... & Bertinaria, M. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1, 3-dihydro-2H-benzo [d] imidazol-2-one Scaffold as a Novel NLRP3 Inhibitor. International journal of molecular sciences, 23(19), 11823. Available from: [Link]

-

Ivanova, Y., & Gevrenova, R. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4963. Available from: [Link]

-

PubChem. 4-Fluoro-1,3-dihydro-2H-indol-2-one. Available from: [Link]

-

ResearchGate. Structure activity relationship. Available from: [Link]

-

ResearchGate. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Available from: [Link]

-

Woestenborghs, R., Pauwels, W., & Heykants, J. (1989). Quantitative gas chromatographic analysis of [1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazole-2-one], the basic metabolite of bezitramide (Burgodin), in human urine. Journal of analytical toxicology, 13(4), 229–232. Available from: [Link]

-

Pedemonte, N., Pesce, E., & Tomati, V. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2, 3, 4, 5-Tetrahydro-1H-pyrido [4, 3-b] indoles as a Novel Class of CFTR Potentiators. Journal of medicinal chemistry, 63(20), 12053-12073. Available from: [Link]

-

Wang, X., & Wang, Y. (2011). Synthesis and crystal structure of 1, 3-dihydro-4-(2-hydroxyethyl)-2H-indol-2-one. Chinese Journal of Structural Chemistry, 30(8), 1189-1192. Available from: [Link]

-

Kalhotra, P., Chittepu, V. C. S. R., Osorio-Revilla, G., & Gallardo-Velázquez, T. (2018). Structure–Activity Relationship and Molecular Docking of Natural Product Library Reveal Chrysin as a Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: An Integrated In Silico and In Vitro Study. Molecules, 23(6), 1391. Available from: [Link]

-

Lavarello, C. (2019). Innovative analytical methods for the study of low and high weight molecules involved in diseases. (Doctoral dissertation, Università degli Studi di Genova). Available from: [Link]

-

Ahmad, S., Ullah, F., Ayaz, M., Sadiq, A., & Ahmad, S. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1360719. Available from: [Link]

-

Wang, Y., Zhang, Y., & Chen, J. (2021). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008. Available from: [Link]

-

Woestenborghs, R., Pauwels, W., & Heykants, J. (1989). Quantitative Gas Chromatographic Analysis of [1-(4-Piperidinyl)-1,3-dihydro-2H-benzimidazole-2-one], the Basic Metabolite of Bezitramide (Burgodin(R)), in Human Urine. Journal of Analytical Toxicology, 13(4), 229-232. Available from: [Link]

-

PubChem. 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-4-fluoro-. Available from: [Link]

-

Api, A. M., Belsito, D., Botelho, D., Bruze, M., Burton Jr, G. A., Buschmann, J., ... & Vey, M. (2019). RIFM fragrance ingredient safety assessment, 2, 4-dimethyl-4, 4a, 5, 9b-tetrahydroindeno [1, 2-d]-1, 3-dioxin, CAS Registry Number 27606-10-8. Food and Chemical Toxicology, 128, 105-113. Available from: [Link]

-

ResearchGate. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Available from: [Link]

-

Fhid, O., Al-Azreg, S., & Al-Amiery, A. (2014). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Der Pharma Chemica, 6(2), 234-238. Available from: [Link]

-

MAK Collection for Occupational Health and Safety. (2021). 4-Methyl-1,3-dioxolan-2-one. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry. (2012). Toxicological Profile for 1,3-Butadiene. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Piperidin-4-yl-1,3-dihydro-2H-indol-2-one | C13H16N2O | CID 2761152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Piperidin-4-yl-1,3-dihydro-2H-indol-2-one | 16223-25-9 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. 4-Fluoro-1,3-dihydro-2H-indol-2-one | C8H6FNO | CID 15512599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. unige.iris.cineca.it [unige.iris.cineca.it]

- 10. A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structure–Activity Relationship and Molecular Docking of Natural Product Library Reveal Chrysin as a Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: An Integrated In Silico and In Vitro Study [mdpi.com]

- 13. fishersci.com [fishersci.com]

1,3-Dihydro-1-(piperidin-4-yl)(2h)indol-2-one chemical structure and IUPAC name

An In-Depth Technical Guide to 1,3-Dihydro-1-(piperidin-4-yl)(2H)indol-2-one: A Key Scaffold in Nociceptin Receptor Ligand Development

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. Also known as 1-(Piperidin-4-yl)indolin-2-one, this molecule serves as a pivotal structural scaffold and synthetic intermediate for the development of novel therapeutics. Its unique combination of an indolinone core and a piperidine moiety makes it a versatile building block for creating compounds with specific biological activities.[1] This guide details its chemical structure, IUPAC nomenclature, physicochemical properties, and a validated synthetic protocol. A primary focus is placed on its critical role as a precursor for a novel class of potent and selective ligands for the Nociceptin receptor (NOP), highlighting its application in neuroscience and the pursuit of treatments for neurological disorders, pain, and addiction.[1][2][3][4]

Chemical Identity and Physicochemical Properties

The precise characterization of a compound is fundamental to its application in research and development. This section outlines the structural and physical attributes of this compound.

Nomenclature and Structural Data

The compound is identified by several systematic and common names, with its core structure consisting of an oxindole (1,3-dihydro-2H-indol-2-one) ring N-substituted with a piperidin-4-yl group.

-

IUPAC Name: 1-(piperidin-4-yl)-1,3-dihydro-2H-indol-2-one[2][5]

-

Synonyms: this compound, 1-Piperidin-4-ylindolin-2-one[1], 1-(4-piperidinyl)-1,3-dihydro-2H-indol-2-one[6]

-

Molecular Formula: C₁₃H₁₆N₂O[1]

-

SMILES: C1CNCCC1N2C(=O)CC3=CC=CC=C32[2][]

Physicochemical Characteristics

The physical and chemical properties of the compound are summarized in the table below. These characteristics are crucial for handling, storage, and formulation development.

| Property | Value | Reference(s) |

| Molecular Weight | 216.28 g/mol | [1] |

| Appearance | White to off-white or cream solid | [1][6] |

| Melting Point | 165-172 °C | [1] |

| Purity | ≥ 97% | [1] |

| Storage Conditions | Store at 2°C - 8°C in a well-closed container |

Synthesis and Characterization

The synthesis of 1-(piperidin-4-yl)indolin-2-one is a critical process for its availability in research. A common and efficient strategy involves the reductive amination of oxindole with a protected 4-piperidone, followed by a deprotection step. This approach is favored for its high yield and the commercial availability of starting materials.

Detailed Synthesis Protocol

The following two-step protocol describes a reliable method for laboratory-scale synthesis.

Step 1: Synthesis of tert-butyl 4-(2-oxoindolin-1-yl)piperidine-1-carboxylate

-

To a solution of oxindole (1.0 eq) and N-Boc-4-piperidone (1.1 eq) in 1,2-dichloroethane (DCE), add acetic acid (2.0 eq).

-

Stir the mixture for 30 minutes at room temperature to facilitate imine formation.

-

Add sodium triacetoxyborohydride (Na(OAc)₃BH) (1.5 eq) portion-wise to the reaction mixture.

-

Causality: Na(OAc)₃BH is a mild and selective reducing agent, ideal for the reductive amination of the intermediate iminium ion without reducing the ketone on the indolinone ring.

-

-

Allow the reaction to proceed at room temperature for 12-18 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with dichloromethane (DCM) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the Boc-protected intermediate as a solid.

Step 2: Deprotection to yield 1-(piperidin-4-yl)indolin-2-one

-

Dissolve the Boc-protected intermediate from Step 1 in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0°C.

-

Causality: TFA is a strong acid that efficiently cleaves the acid-labile tert-butyloxycarbonyl (Boc) protecting group, liberating the secondary amine of the piperidine ring.

-

-

Stir the reaction at room temperature for 2-4 hours until the starting material is fully consumed (monitored by TLC or LC-MS).

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Dissolve the residue in DCM and neutralize with a saturated aqueous NaHCO₃ solution or 1M NaOH until the pH is basic (~9-10).

-

Extract the product into DCM (3x), dry the combined organic layers over Na₂SO₄, and concentrate to yield the final product, 1-(piperidin-4-yl)indolin-2-one. The product can be further purified by recrystallization if necessary.

Synthesis Workflow Diagram

Caption: A two-step synthesis workflow for 1-(piperidin-4-yl)indolin-2-one.

Applications in Medicinal Chemistry and Drug Discovery

1-(Piperidin-4-yl)indolin-2-one is not typically an active pharmaceutical ingredient itself but rather a highly valuable scaffold. Its utility stems from the ability to perform further chemical modifications, particularly at the piperidine nitrogen, to generate diverse libraries of compounds for biological screening.[1][2]

Core Scaffold for Nociceptin Receptor (NOP) Ligands

A seminal application of this compound is in the development of ligands for the Nociceptin receptor (NOP), a member of the opioid receptor family implicated in pain, anxiety, depression, and substance abuse disorders.[4] Research has demonstrated that the 1-(piperidin-4-yl)indolin-2-one framework is a novel structural class for NOP ligands.[3]

Crucially, modifications to the piperidine N-1 substituent allow for the fine-tuning of the compound's activity, yielding both potent agonists and antagonists within the same chemical series.[3][4] For example, substitution with a cyclooctylmethyl group can dramatically improve affinity and selectivity for the NOP receptor.[4] This discovery provides a powerful tool for developing targeted therapeutics and for probing the complex pharmacology of the NOP system.

Structure-Activity Relationship (SAR) Logic

The SAR for this class of compounds is distinct and highly dependent on the N-substituent of the piperidine ring. This relationship is key to its utility in drug design.

Caption: Logical diagram of Structure-Activity Relationships for NOP ligands.

Broader Utility in CNS Drug Discovery

Beyond NOP receptor ligands, the piperidinyl-indolinone scaffold is explored for a range of central nervous system (CNS) targets. Its structural properties make it a valuable tool for studying various receptor interactions within the brain.[2] Furthermore, related scaffolds, such as 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one, have been successfully employed to develop inhibitors of the NLRP3 inflammasome, highlighting the broader applicability of the piperidinyl-heterocycle motif in targeting complex biological pathways.[8][9][10]

Conclusion

This compound is a compound of significant strategic importance for medicinal chemists and drug development professionals. Its well-defined structure, accessible synthesis, and, most importantly, its proven utility as a versatile scaffold for Nociceptin receptor modulators underscore its value. The ability to generate both agonists and antagonists from a single core structure provides a unique advantage for developing targeted therapies for a host of neurological and psychiatric conditions. As research continues, this foundational molecule will undoubtedly contribute to the discovery of the next generation of CNS-active pharmaceuticals.

References

-

Chem-Impex. (n.d.). 1-Piperidin-4-yl-1,3-dihydro-2H-indol-2-one. Retrieved from Chem-Impex International. [Link]

-

J&K Scientific. (n.d.). 1-Piperidin-4-yl-1,3-dihydro-2H-indol-2-one. Retrieved from J&K Scientific LLC. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Piperidin-4-yl-1,3-dihydro-2H-indol-2-one. PubChem Compound Database. Retrieved from [Link]

-

Zaveri, N. T., Jiang, F., Olsen, C. M., Deschamps, J. R., Parrish, D., Polgar, W., & Toll, L. (2004). A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor. Journal of Medicinal Chemistry, 47(12), 2973–2976. [Link]

-

Gastaldi, S., Boscaro, V., Gianquinto, E., Giorgis, M., Marini, E., Blua, F., ... & Spyrakis, F. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3987. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(Piperidin-4-yl)indolin-2-one hydrochloride. PubChem Compound Database. Retrieved from [Link]

-

Zaveri, N. T., Jiang, F., Olsen, C. M., Deschamps, J. R., Parrish, D., Polgar, W., & Toll, L. (2004). A Novel Series of Piperidin-4-yl-1,3-Dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor. Journal of Medicinal Chemistry, 47(12), 2973–2976. Available from: [Link]

-

Gastaldi, S., Boscaro, V., Gianquinto, E., Giorgis, M., Marini, E., Blua, F., ... & Spyrakis, F. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3987. Available from: [Link]

-

Gastaldi, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel Series of Piperidin-4-yl-1,3-Dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(Piperidin-4-yl)indolin-2-one hydrochloride | C13H17ClN2O | CID 11230519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Piperidin-4-yl-1,3-dihydro-indol-2-one | 16223-25-9 [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

- 9. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1,3-Dihydro-1-(piperidin-4-yl)(2H)indol-2-one: A Versatile Scaffold for Neuromodulatory Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the chemical properties and therapeutic potential of 1,3-Dihydro-1-(piperidin-4-yl)(2H)indol-2-one. This heterocyclic compound has emerged as a privileged scaffold in modern medicinal chemistry, particularly in the pursuit of novel ligands for complex neurological targets. We will delve into its fundamental properties, synthesis, and its pivotal role as a versatile building block, most notably in the development of modulators for the Nociceptin opioid peptide (NOP) receptor.

Core Compound Identification and Physicochemical Properties

This compound, also known as 1-Piperidin-4-ylindolin-2-one, is a bifunctional molecule featuring an oxindole core linked to a piperidine moiety.[1] This unique structural combination provides a foundation for extensive chemical modification and interaction with biological targets.[1]

Table 1: Compound Identification and Properties

| Identifier | Value | Source(s) |

| CAS Number | 16223-25-9 | [1][2][3] |

| Molecular Formula | C₁₃H₁₆N₂O | [1][2] |

| Molecular Weight | 216.28 g/mol | [1][2] |

| IUPAC Name | 1-(Piperidin-4-yl)-1,3-dihydro-2H-indol-2-one | [4] |

| Synonyms | 1,3-Dihydro-1-(4-piperidinyl)-2H-indol-2-one, 1-Piperidin-4-ylindolin-2-one | [1][2] |

| Appearance | White to off-white or cream-colored solid | [1][5] |

| Melting Point | 165-172 °C | [1] |

| Storage | 2°C - 8°C in a well-closed container | [1][2] |

Synthesis and Chemical Logic

The synthesis of the 1-(piperidin-4-yl)indolin-2-one core is a critical first step for any drug discovery program utilizing this scaffold. A common and logical approach involves the N-arylation of the oxindole nitrogen with a suitably protected piperidine derivative. The choice of protecting group on the piperidine nitrogen is paramount, as it must be stable during the coupling reaction and selectively removable for subsequent derivatization. The tert-butyloxycarbonyl (Boc) group is frequently employed for this purpose due to its robustness and straightforward removal under acidic conditions.

A representative synthetic workflow is outlined below. This strategy provides a reliable and scalable route to the core scaffold, which then serves as the key intermediate for building a library of analogs.

Caption: General synthetic workflow for the target scaffold and its derivatives.

Application in Medicinal Chemistry: A Scaffold for Nociceptin Receptor (NOP) Ligands

The true value of the 1-(piperidin-4-yl)indolin-2-one scaffold lies in its application as a pharmacophore for complex G-protein coupled receptors (GPCRs). Research has identified this core as a foundational structure for a novel class of ligands targeting the Nociceptin receptor (NOP), a member of the opioid receptor family.[1][2][6][7]

The NOP receptor and its endogenous ligand, Nociceptin/Orphanin FQ (N/OFQ), constitute a distinct signaling system involved in a wide array of physiological and pathological processes, including pain perception, anxiety, memory, and reward pathways.[1][8] Unlike classical opioid receptors (mu, delta, kappa), the NOP receptor does not bind traditional opiates with high affinity, making it an attractive target for developing therapeutics with potentially fewer side effects.[1]

The "Molecular Switch": From Antagonist to Agonist

One of the most compelling findings is that subtle modifications to the piperidine nitrogen of the 1-(piperidin-4-yl)indolin-2-one core can dramatically alter the pharmacological activity of the resulting molecule, converting potent NOP receptor antagonists into potent agonists.[6][7] This "molecular switch" phenomenon is of profound interest to medicinal chemists.

-

Antagonists: These ligands bind to the NOP receptor but do not activate it, thereby blocking the action of the endogenous ligand N/OFQ. Studies in animal models suggest that NOP antagonists could be beneficial for improving memory and attention.[1]

-

Agonists: These ligands bind to and activate the NOP receptor, mimicking the effect of N/OFQ. NOP agonists have shown potential as anxiolytics and may have applications in treating substance abuse disorders.[1]

The structure-activity relationship (SAR) within this series demonstrates that the substituent on the piperidine nitrogen is a key determinant of functional efficacy at the NOP receptor.[1] For example, replacing a benzyl group with a larger cyclooctylmethyl group was shown to dramatically improve NOP affinity and convert the ligand into an antagonist.[1] This highlights the sensitivity of the receptor's binding pocket and provides a clear strategy for rationally designing ligands with a desired functional outcome.

NOP Receptor Signaling Pathway

Upon activation by an agonist, the NOP receptor, a canonical GPCR, couples primarily to inhibitory G-proteins (Gαi/o).[5] This initiates a downstream signaling cascade that ultimately modulates neuronal excitability. Understanding this pathway is crucial for interpreting the cellular effects of novel ligands based on the title scaffold.

Caption: Simplified NOP receptor agonist-induced signaling cascade.

Experimental Protocol: Radioligand Competition Binding Assay

To assess the affinity of newly synthesized analogs for the NOP receptor, a competitive binding assay is a standard and robust method. This protocol provides a self-validating system for quantifying the interaction between a test compound and the receptor.

Objective: To determine the binding affinity (Ki) of a test compound for the human NOP receptor.

Materials:

-

Membranes: CHO or HEK293 cell membranes stably expressing the human NOP receptor.

-

Radioligand: [³H]-Nociceptin or another suitable high-affinity radiolabeled NOP ligand.

-

Non-specific Ligand: High concentration of unlabeled N/OFQ or another potent NOP ligand (e.g., 10 µM).

-

Test Compounds: Serial dilutions of synthesized analogs based on the 1-(piperidin-4-yl)indolin-2-one scaffold.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration System: Cell harvester and glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation Counter and scintillation fluid.

Methodology:

-

Preparation: Prepare serial dilutions of test compounds in the assay buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M to generate a full competition curve.

-

Reaction Setup: In a 96-well plate, combine the following in triplicate for each condition:

-

Total Binding: Cell membranes + Radioligand + Assay Buffer.

-

Non-specific Binding (NSB): Cell membranes + Radioligand + High concentration of non-specific ligand.

-

Test Compound Binding: Cell membranes + Radioligand + Test compound dilution.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes). The causality here is to allow the binding kinetics to stabilize for accurate measurement.

-

Termination & Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This step is critical to separate bound from free radioligand. Immediately wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a scintillation counter. The measured value is typically in counts per minute (CPM) or disintegrations per minute (DPM).

-

Data Analysis:

-

Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis (e.g., Prism software) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. The Ki value provides an absolute measure of binding affinity.

-

This self-validating protocol, by including total and non-specific binding controls, ensures that the measured inhibition is due to a specific interaction with the NOP receptor.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically important scaffold that has unlocked a new class of Nociceptin receptor modulators. Its synthetic tractability, coupled with the profound ability to tune pharmacology from antagonism to agonism via simple chemical modifications, establishes its value for researchers in neuroscience and drug development. The insights provided in this guide—from its fundamental properties and synthesis to its detailed application in NOP receptor pharmacology—are intended to empower scientists to leverage this versatile core in the design of next-generation therapeutics for neurological and psychiatric disorders.

References

-

Zaveri, N. T., Jiang, F., Olsen, C. M., Deschamps, J. R., Parrish, D., Polgar, W., & Toll, L. (2004). A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor. Journal of Medicinal Chemistry, 47(12), 2973–2976. Retrieved from [Link][6]

-

Wikipedia. (n.d.). Nociceptin receptor. Retrieved from [Link][5]

-

J&K Scientific. (n.d.). 1-Piperidin-4-yl-1,3-dihydro-2H-indol-2-one. Retrieved from [Link][3]

-

PubChem. (n.d.). 1-Piperidin-4-yl-1,3-dihydro-2H-indol-2-one. Retrieved from [Link][9]

Sources

- 1. A Novel Series of Piperidin-4-yl-1,3-Dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Nociceptin receptor - Wikipedia [en.wikipedia.org]

- 6. Activation of nociceptin/orphanin FQ-NOP receptor system inhibits tyrosine hydroxylase phosphorylation, dopamine synthesis, and dopamine D(1) receptor signaling in rat nucleus accumbens and dorsal striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

- 8. Nociceptin - Wikipedia [en.wikipedia.org]

- 9. 1-Piperidin-4-yl-1,3-dihydro-2H-indol-2-one | C13H16N2O | CID 2761152 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Retrosynthetic Analysis of 1-(Piperidin-4-yl)indolin-2-one

Abstract

The 1-(piperidin-4-yl)indolin-2-one scaffold is a privileged structural motif frequently encountered in medicinal chemistry and drug development due to its favorable physicochemical properties and ability to interact with a diverse range of biological targets.[1][2][3] This technical guide provides an in-depth retrosynthetic analysis of this core structure, designed for researchers, scientists, and drug development professionals. We will dissect the target molecule to reveal logical bond disconnections and explore three primary synthetic strategies: N-arylation via Buchwald-Hartwig amination, convergent synthesis via reductive amination, and a cyclization-based approach. Each strategy is evaluated for its efficiency, scalability, and versatility. Detailed, field-proven protocols for the most prominent reactions are provided, complete with causality-driven explanations for experimental choices and data presented for clarity. This document serves as a comprehensive resource for the rational design and execution of synthetic routes to this important class of molecules.

Chapter 1: Introduction to the 1-(Piperidin-4-yl)indolin-2-one Scaffold

Significance in Medicinal Chemistry

The indolin-2-one (or oxindole) core is recognized as a "privileged structure" in drug discovery, appearing in numerous compounds with potent biological activities, particularly as kinase inhibitors for anticancer applications.[1][4][5] When coupled with a piperidine moiety—another ubiquitous fragment in approved pharmaceuticals—the resulting scaffold offers a unique three-dimensional architecture that can be finely tuned to optimize ligand-receptor interactions.[3][6] The piperidine ring, with its conformational flexibility, can modulate aqueous solubility, metabolic stability, and pharmacokinetic profiles, making the combined scaffold highly attractive for developing novel therapeutics.[3]

Core Structural Features

The target molecule, 1-(piperidin-4-yl)indolin-2-one, is comprised of three key components:

-

The Indolin-2-one Core: A bicyclic lactam that is relatively planar.

-

The Piperidine Ring: A saturated six-membered heterocycle.

-

The Aryl C-N Bond: A crucial linkage connecting the piperidine nitrogen (N1') to the indolinone nitrogen (N1).

A thorough retrosynthetic analysis must consider the strategic disconnection of bonds within and between these components to devise efficient and convergent synthetic pathways.

Chapter 2: Primary Retrosynthetic Strategies

A logical retrosynthetic analysis of the target structure reveals several key bond disconnections that form the basis of viable synthetic plans. We will explore three robust strategies.

Caption: High-level retrosynthetic analysis of 1-(piperidin-4-yl)indolin-2-one.

Strategy A: Disconnection at the Piperidine-Indolinone C-N Bond (N-Arylation)

This is arguably the most direct and reliable approach. The key disconnection is the C(aryl)-N(piperidine) bond.

-

Retrosynthetic Step:

-

1-(Piperidin-4-yl)indolin-2-one ⇒ Indolin-2-one + 4-Halopiperidine (less common) OR Indolin-2-one + 4-Aminopiperidine.

-

-

Forward Synthesis: The corresponding forward reaction is a palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination .[7] This reaction is a cornerstone of modern medicinal chemistry for its exceptional reliability and broad functional group tolerance in forming C-N bonds.[8]

-

Rationale: This strategy is highly convergent. Indolin-2-one and various protected forms of 4-aminopiperidine are commercially available and relatively inexpensive. The Buchwald-Hartwig amination is well-precedented for coupling secondary amines to aryl halides or triflates.[8][9]

-

Key Precursors: Indolin-2-one and a suitably protected 4-aminopiperidine (e.g., Boc-4-aminopiperidine). A protecting group on the piperidine nitrogen is essential to prevent self-coupling or other side reactions.

Strategy B: Convergent Synthesis via Reductive Amination

This strategy involves forming the C-N bond between a carbonyl precursor and an amine precursor, followed by reduction.

-

Retrosynthetic Step:

-

1-(Piperidin-4-yl)indolin-2-one ⇒ 1-(4-aminophenyl)indolin-2-one + Piperidin-4-one. (This is one of several possibilities). A more direct approach is to build the piperidine onto the indolinone.

-

1-(Piperidin-4-yl)indolin-2-one ⇒ Indolin-2-one + Piperidin-4-one.

-

-

Forward Synthesis: The forward reaction is a reductive amination . The nitrogen of indolin-2-one reacts with the ketone of piperidin-4-one to form an enamine or iminium intermediate, which is then reduced in situ by a mild reducing agent.

-

Rationale: Reductive amination is a robust and high-yielding reaction, often performed as a one-pot procedure.[10] It offers an alternative convergent route using different starting materials. Reagents like sodium triacetoxyborohydride (STAB) are particularly effective as they are mild enough not to reduce the starting ketone but are highly effective at reducing the intermediate iminium ion.[11]

-

Key Precursors: Indolin-2-one and a protected piperidin-4-one (e.g., N-Boc-piperidin-4-one).[12] The protecting group is crucial to ensure the reaction occurs at the desired ketone position.

Strategy C: Building the Indolinone Ring Last (Cyclization)

This approach constructs the heterocyclic indolinone core in a late-stage step.

-

Retrosynthetic Step:

-

1-(Piperidin-4-yl)indolin-2-one ⇒ Disconnect the amide bond of the indolinone ring. This reveals a linear precursor: a 2-(2-((piperidin-4-yl)amino)phenyl)acetic acid derivative.

-

-

Forward Synthesis: The forward reaction is an intramolecular amidation or a related cyclization (e.g., intramolecular Heck reaction). For amidation, a 2-halo-N-(piperidin-4-yl)phenylacetamide derivative can be cyclized, often under palladium catalysis.

-

Rationale: This strategy can be advantageous if substituted aniline precursors are more readily available or if diversification of the indolinone ring is desired late in the synthesis. Various methods exist for the synthesis of the indolin-2-one core.[13][14]

-

Key Precursors: A derivative of 2-aminophenylacetic acid and a protected 4-aminopiperidine.

Chapter 3: In-Depth Protocol Analysis & Experimental Design

Protocol for Buchwald-Hartwig N-Arylation (Strategy A)

This protocol describes the coupling of indolin-2-one with tert-butyl 4-aminopiperidine-1-carboxylate, followed by deprotection. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[8]

Caption: Experimental workflow for the Buchwald-Hartwig N-Arylation synthesis route.

Step-by-Step Methodology:

-

Vessel Preparation: A Schlenk flask is charged with Cesium Carbonate (Cs₂CO₃, 1.5 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., Xantphos, 4 mol%). The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.

-

Causality: An inert atmosphere is critical as the Pd(0) active species is oxygen-sensitive. Cesium carbonate is a strong, non-nucleophilic base often used to facilitate the deprotonation of the amine or amide in the catalytic cycle.[8]

-

-

Reagent Addition: Indolin-2-one (1.0 equiv.) and the aryl halide/triflate partner (e.g., 1-Boc-4-bromopiperidine, 1.1 equiv.) are added to the flask under a positive flow of inert gas.

-

Solvent Addition: Anhydrous, degassed solvent (e.g., Dioxane or Toluene) is added via syringe.

-

Reaction: The flask is sealed and heated to the desired temperature (typically 80-110 °C) with vigorous stirring. Reaction progress is monitored by TLC or LC-MS.

-

Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with a solvent like ethyl acetate, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by flash column chromatography.

-

Deprotection: The purified Boc-protected intermediate is dissolved in a suitable solvent (e.g., Dichloromethane) and treated with an acid (e.g., Trifluoroacetic Acid or HCl in dioxane) to remove the Boc group, yielding the final product.

| Parameter | Recommended Choice | Rationale |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Common, stable Pd(0) and Pd(II) precatalysts. |

| Ligand | Xantphos, BINAP, XPhos | Bulky, electron-rich ligands that promote reductive elimination.[7] |

| Base | Cs₂CO₃, K₃PO₄, NaOtBu | Strong, non-nucleophilic bases are required. |

| Solvent | Dioxane, Toluene | Anhydrous, high-boiling aprotic solvents. |

| Temperature | 80 - 110 °C | Sufficient thermal energy to drive the catalytic cycle. |

Protocol for Reductive Amination (Strategy B)

This protocol describes the one-pot reaction between indolin-2-one and N-Boc-piperidin-4-one.

Step-by-Step Methodology:

-

Reagent Mixing: To a solution of indolin-2-one (1.0 equiv.) and N-Boc-piperidin-4-one (1.1 equiv.) in an anhydrous solvent like Dichloroethane (DCE) or Tetrahydrofuran (THF), add a catalytic amount of acetic acid (0.1 equiv.).

-

Reducing Agent Addition: Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) is added portion-wise at room temperature.

-

Causality: NaBH(OAc)₃ is a mild and selective reducing agent. Its steric bulk and electron-withdrawing acetate groups temper its reactivity, allowing it to selectively reduce the iminium ion in the presence of the less reactive ketone.[11]

-

-

Reaction: The mixture is stirred at room temperature for 12-24 hours. Progress is monitored by TLC or LC-MS.

-

Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography.

-

Deprotection: The Boc group is removed as described in the previous section (3.1, Step 6).

| Parameter | Recommended Choice | Rationale |

| Amine | Indolin-2-one | The nucleophile. |

| Carbonyl | N-Boc-piperidin-4-one | The electrophile.[15] |

| Reducing Agent | NaBH(OAc)₃ | Selective for iminium ions over ketones. |

| Solvent | Dichloroethane (DCE), THF | Aprotic solvents that do not react with the reducing agent. |

| Catalyst | Acetic Acid (AcOH) | Facilitates iminium ion formation. |

Chapter 4: Comparative Analysis and Strategic Selection

| Strategy | Key Reaction | Starting Materials | Advantages | Disadvantages | Best For |

| A: N-Arylation | Buchwald-Hartwig | Indolin-2-one, Protected 4-halopiperidine | Highly reliable, broad scope, well-documented.[7] | Requires expensive catalysts/ligands, strict inert conditions. | Rapid, reliable synthesis on a lab scale. |

| B: Reductive Amination | Reductive Amination | Indolin-2-one, Protected piperidin-4-one | One-pot, mild conditions, uses inexpensive reagents.[11] | Can sometimes lead to over-alkylation or side reactions. | Scalable, cost-effective synthesis. |

| C: Ring Cyclization | Intramolecular Amidation | Substituted anilines, acetic acid derivatives | Allows for late-stage diversification of the indolinone core. | Potentially longer synthetic sequence, cyclization can be low-yielding. | Creating diverse libraries of analogs. |

Chapter 5: Conclusion

The retrosynthetic analysis of 1-(piperidin-4-yl)indolin-2-one reveals multiple viable synthetic pathways, each with distinct advantages. The Buchwald-Hartwig N-arylation stands out as a robust and highly reliable method for laboratory-scale synthesis, benefiting from a vast body of literature and predictable outcomes. For larger-scale and more cost-sensitive applications, reductive amination offers a compelling one-pot alternative with milder conditions. Finally, the late-stage cyclization strategy provides maximum flexibility for analogue synthesis and library generation, which is invaluable in a drug discovery context. The selection of an optimal route will ultimately depend on the specific goals of the research program, including scale, cost, timeline, and the need for chemical diversification. This guide provides the foundational logic and practical protocols to empower scientists to make informed decisions in the synthesis of this important pharmaceutical scaffold.

References

- Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds.

- Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds. PubMed.

- Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with tert-butyl 4-(methylamino)piperidine-1-carboxyl. Benchchem.

- Synthesis of indolin-2-ones (oxindoles) related to mitomycin A. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- Synthesis of substituted amines and isoindolinones: catalytic reductive amination using abundantly available AlCl3/PMHS. IR@IHBT.

- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.

- Polyhydroxylated indolines and oxindoles from C-glycosides via sequential Henry reaction, Michael addition, and reductive amination/amid

- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)

- Synthesis and Cytotoxicity of Indolin-2-one Derivatives Against WiDr Cells. AIP Publishing.

- Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. MDPI.

- Buchwald–Hartwig amin

- Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.

- Synthesis of indolines. Organic Chemistry Portal.

- The Piperidine-2-one Scaffold: A Privileged Motif in Drug Discovery and Chemical Biology. Benchchem.

- Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An upd

- Application of Chiral Piperidine Scaffolds in Drug Design. Thieme.

- Synthesis and antiproliferative evaluation of piperazine-1-carbothiohydrazide deriv

- Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI.

- Synthesis and antiproliferative evaluation of piperazine-1-carbothiohydrazide derivatives of indolin-2-one | Request PDF.

- Reductive Amination & Amide Synthesis (IOC 40). YouTube.

- Reductive Amin

- Piperidin-4-one: the potential pharmacophore. PubMed.

- Synthesis and crystallization procedure of piperidin-4-one and its deriv

- The Role of Piperidine Derivatives in Pharmaceutical Synthesis.

Sources

- 1. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. thieme-connect.de [thieme-connect.de]

- 4. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antiproliferative evaluation of piperazine-1-carbothiohydrazide derivatives of indolin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of indolin-2-ones (oxindoles) related to mitomycin A - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. Indoline synthesis [organic-chemistry.org]

- 15. chemrevlett.com [chemrevlett.com]

An In-depth Technical Guide to the Mechanism of Action of 1,3-Dihydro-1-(piperidin-4-yl)(2H)indol-2-one and its Derivatives

Authored by: A Senior Application Scientist

Abstract

The 1,3-dihydro-1-(piperidin-4-yl)(2H)indol-2-one scaffold represents a privileged chemical structure in modern medicinal chemistry, serving as a versatile template for the design of a diverse array of biologically active compounds. This technical guide provides a comprehensive analysis of the core mechanism of action associated with this scaffold, with a primary focus on its well-documented role as a modulator of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a key player in pain, addiction, and mood regulation. Furthermore, this guide will explore the mechanistic diversity of its derivatives, which have shown promise as anticancer, anti-inflammatory, and antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the pharmacological principles and experimental methodologies underpinning the therapeutic potential of this important class of molecules.

Introduction: The Versatile Indolin-2-one Scaffold

The this compound core, also known as 1-(piperidin-4-yl)indolin-2-one, is a heterocyclic compound featuring an oxindole moiety linked to a piperidine ring. This structural arrangement provides a unique three-dimensional conformation that allows for interaction with a variety of biological targets.[1] The piperidine ring, in particular, offers a key point for chemical modification, enabling the fine-tuning of pharmacological properties such as receptor affinity, selectivity, and agonist/antagonist activity.[2] While derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and antitubercular effects, a significant body of research has focused on their activity at the NOP receptor.[2]

Core Mechanism of Action: Modulation of the Nociceptin Receptor (NOP)

A pivotal discovery in the pharmacology of this scaffold was the identification of a series of N-(4-piperidinyl)-2-indolinones as a novel structural class of ligands for the NOP receptor.[2] The NOP receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is the endogenous receptor for the heptadecapeptide nociceptin/orphanin FQ (N/OFQ). It is widely distributed throughout the central and peripheral nervous systems and is implicated in a range of physiological and pathological processes, including pain perception, anxiety, depression, and reward.

Dual Agonist and Antagonist Activity: A Tale of Two Substituents

One of the most intriguing aspects of the interaction between this compound derivatives and the NOP receptor is the ability to generate both potent agonists and antagonists through subtle modifications of the piperidine nitrogen substituent.[2] This highlights a delicate structure-activity relationship (SAR) that governs the functional outcome of receptor binding.

-

Agonists: Typically, smaller, less sterically hindered substituents on the piperidine nitrogen tend to favor agonist activity. These agonists mimic the action of the endogenous ligand N/OFQ, leading to the activation of downstream signaling pathways.

-

Antagonists: Conversely, larger, more complex substituents often result in antagonist behavior. These compounds bind to the NOP receptor but fail to elicit a functional response, thereby blocking the effects of both endogenous N/OFQ and exogenous agonists.

The ability to develop both agonists and antagonists from the same chemical scaffold is of significant therapeutic interest, as it allows for the targeted modulation of the NOP system for different clinical indications.

Downstream Signaling Pathways

Upon agonist binding, the NOP receptor couples to inhibitory G proteins (Gi/o), leading to a cascade of intracellular events:

-

Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Modulation of Ion Channels:

-

Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane and reduced excitability.

-

Inhibition of voltage-gated calcium channels (VGCCs), which suppresses neurotransmitter release.

-

The net effect of these signaling events is a reduction in neuronal activity, which underlies the analgesic, anxiolytic, and other central nervous system effects of NOP agonists.

Mechanistic Diversity of Derivatives

Beyond NOP receptor modulation, the this compound scaffold has been derivatized to target a range of other biological pathways.

Anticancer Activity

Derivatives of this scaffold have shown promise as anticancer agents through various mechanisms:

-

Protein Kinase Inhibition: Certain indolin-2-one derivatives have been developed as inhibitors of protein kinases such as c-KIT, which are often dysregulated in cancer.[3][4]

-

Hedgehog Signaling Pathway Inhibition: The Hedgehog (Hh) signaling pathway is crucial for embryonic development and its aberrant activation is linked to several cancers. Novel indole derivatives have been shown to suppress Hh signaling by inhibiting the Smoothened (SMO) receptor.[5]

-

Cytotoxicity: Novel indolin-2-one derivatives bearing a 4-thiazolidinone moiety have exhibited significant cytotoxicity against various human cancer cell lines.[6]

Anti-inflammatory Activity

The anti-inflammatory potential of this scaffold is being explored through the inhibition of key inflammatory targets:

-

NLRP3 Inflammasome Inhibition: A chemical hybridization strategy has led to the development of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives as inhibitors of the NLRP3 inflammasome, a key component of the innate immune response.[7]

-

Soluble Epoxide Hydrolase (sEH) Inhibition: 2-(Piperidin-4-yl)acetamide derivatives have been identified as potent inhibitors of sEH, an enzyme involved in the degradation of anti-inflammatory fatty acids.[8]

Antimicrobial and Other Activities

The versatility of the indolin-2-one core is further demonstrated by the development of derivatives with:

-

Antimicrobial and Antifungal Activity: Various derivatives have been synthesized and screened for their in vitro activity against a range of bacterial and fungal pathogens.[9][10]

-

Antitubercular Activity: The scaffold has been investigated for its potential to yield new treatments for tuberculosis.[9]

-

Nematicidal and Anti-feeding Effects: Piperidin-4-ol derivatives have shown activity against nematodes and as anti-feeding agents in insects.[11]

Experimental Protocols for Mechanistic Elucidation

A variety of in vitro and in vivo assays are employed to characterize the mechanism of action of this compound derivatives.

Radioligand Binding Assay

This is a fundamental technique used to determine the affinity of a compound for its target receptor.

Objective: To quantify the binding affinity (Ki) of a test compound for the NOP receptor.

Principle: The assay measures the ability of a non-labeled test compound to compete with a radiolabeled ligand for binding to the NOP receptor in a preparation of cell membranes.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor.

-

Harvest the cells and homogenize them in a hypotonic buffer to lyse the cells and release the membranes.

-

Centrifuge the homogenate at high speed to pellet the membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled NOP ligand (e.g., [³H]-Nociceptin), and varying concentrations of the unlabeled test compound.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known NOP ligand).

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The membranes and bound radioligand are trapped on the filter, while the unbound radioligand passes through.

-

Scintillation Counting:

-

Wash the filters to remove any remaining unbound radioligand.

-

Place the filter discs in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki value (inhibition constant) using the Cheng-Prusoff equation.

-

Functional Assays

Functional assays are crucial for determining whether a compound acts as an agonist or an antagonist.

-

[³⁵S]GTPγS Binding Assay: This assay measures the activation of G proteins upon receptor stimulation by an agonist.

-

cAMP Assay: This assay quantifies the inhibition of adenylyl cyclase activity by measuring intracellular cAMP levels.

Quantitative Data Summary

The following table summarizes the binding affinities of representative this compound derivatives for the NOP receptor.

| Compound ID | R-substituent (on piperidine N) | NOP Ki (nM) | Functional Activity | Reference |

| 1 | -H | 15.2 | Agonist | [2] |

| 2 | -CH₃ | 8.7 | Agonist | [2] |

| 3 | -CH₂CH₂Ph | 1.8 | Antagonist | [2] |

| 4 | -CH₂-cyclopropyl | 3.5 | Agonist | [2] |

| 5 | -cinnamyl | 0.9 | Antagonist | [2] |

Note: The specific Ki values are illustrative and based on published data for this class of compounds.

Conclusion and Future Directions

The this compound scaffold is a remarkably versatile platform for the development of novel therapeutics. Its ability to be readily derivatized has led to the discovery of potent and selective modulators of the NOP receptor, with the unique feature of yielding both agonists and antagonists from the same core structure. This has significant implications for the treatment of pain, mood disorders, and addiction.

Furthermore, the expansion of this scaffold into other therapeutic areas, such as oncology and inflammation, underscores its importance in drug discovery. Future research will likely focus on:

-

Improving selectivity: Enhancing the selectivity of these compounds for their intended targets to minimize off-target effects.

-

Optimizing pharmacokinetic properties: Modifying the scaffold to improve drug-like properties such as oral bioavailability and metabolic stability.

-

Exploring novel mechanisms: Investigating the potential of this scaffold to interact with other biological targets and pathways.

The continued exploration of the this compound scaffold holds great promise for the development of the next generation of innovative medicines.

References

-

Zaveri, N. T., Jiang, F., Olsen, C. M., Deschamps, J. R., Parrish, D., Polgar, W., & Toll, L. (2004). A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor. Journal of Medicinal Chemistry, 47(12), 2973–2976. Retrieved from [Link]

-

Patel, D., et al. (2012). 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. European Journal of Medicinal Chemistry, 47, 432-439. Retrieved from [Link]

-

Sun, H., Yang, X., Li, H., Wang, J., & Song, G. (2023). Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science, 25(2), 329-339. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2761152, 1-Piperidin-4-yl-1,3-dihydro-2H-indol-2-one. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11230519, 1-(Piperidin-4-yl)indolin-2-one hydrochloride. Retrieved from [Link]

-

Sartori, A., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(19), 6527. Retrieved from [Link]

-

Lee, J., et al. (2024). A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. Archiv der Pharmazie. Retrieved from [Link]

-

Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Retrieved from [Link]

-

Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. Retrieved from [Link]

-

Fiori, L., et al. (2021). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. Molecules, 26(23), 7169. Retrieved from [Link]

-

Wang, S., Zhao, Y., Zhu, W., Liu, Y., Guo, K., & Gong, P. (2012). Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety. Archiv der Pharmazie, 345(1), 73–80. Retrieved from [Link]

-

Kumar, A., et al. (2022). Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis. ACS Omega, 7(40), 35919–35934. Retrieved from [Link]

Sources

- 1. 1-Piperidin-4-yl-1,3-dihydro-2H-indol-2-one | C13H16N2O | CID 2761152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 11. Synthesis and biological activity of novel piperidin-4-ol derivatives [nyxxb.cn]

The Therapeutic Potential of the 1-(Piperidin-4-yl)indolin-2-one Scaffold: A Privileged Architecture for Novel Drug Discovery

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1-(piperidin-4-yl)indolin-2-one core represents a compelling, yet underexplored, chemical scaffold forged from the union of two "privileged" structures in medicinal chemistry: the indolin-2-one and the piperidine ring. The indolin-2-one nucleus is a cornerstone of numerous kinase inhibitors, including the FDA-approved anti-cancer drug Sunitinib, while the piperidine moiety is a ubiquitous feature in centrally active agents and serves as a versatile handle for modulating pharmacological activity. This technical guide synthesizes the potential pharmacological activities of the 1-(piperidin-4-yl)indolin-2-one scaffold by dissecting the established bioactivities of its constituent parts and analyzing data from closely related derivatives. We will explore its potential in oncology through kinase and developmental pathway inhibition, in neuromodulation via opioid-related receptor targeting, and in immunology as an anti-inflammatory agent. This document serves as a foundational resource for researchers aiming to leverage this promising scaffold for the development of next-generation therapeutics.

Introduction: A Synthesis of Two Privileged Pharmacophores

The strategic design of novel therapeutic agents often involves the hybridization of known pharmacophores to create new chemical entities with enhanced potency, selectivity, or novel mechanisms of action. The 1-(piperidin-4-yl)indolin-2-one scaffold is a prime example of this strategy, merging two highly successful and biologically active heterocyclic systems.

The Indolin-2-one Core: A Staple of Kinase Inhibition

The indolin-2-one (or oxindole) core is widely regarded as a privileged structure, particularly for the development of anti-tumor agents that function as kinase inhibitors.[1] Its rigid bicyclic structure provides a stable platform for appending various side chains that can interact with the ATP-binding pocket of numerous kinases. Several indolin-2-one derivatives have been investigated in clinical or preclinical settings, with Sunitinib and Toceranib being approved for cancer therapy.[1] This scaffold's success stems from its versatility in targeting key regulators of angiogenesis and cell proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and p21-activated kinases (PAKs).[2][3][4][5]

The Piperidine Moiety: A Key to CNS Activity and Beyond

The piperidine ring is one of the most prevalent N-heterocycles in FDA-approved drugs and natural products. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal component for optimizing ligand-receptor interactions. Furthermore, the basic nitrogen atom is typically protonated at physiological pH, enabling critical ionic interactions with receptor targets. Piperidin-4-ones, a related class, have been reported to possess a wide array of pharmacological activities, including anticancer, anti-HIV, antimicrobial, and analgesic properties, establishing the piperidine core as a versatile pharmacophore.[6][7]

Synthesis and Chemical Properties

The synthesis of the core 1-(piperidin-4-yl)indolin-2-one scaffold can be achieved through established synthetic methodologies. A common approach involves the nucleophilic substitution of an appropriately protected piperidine derivative onto the nitrogen of the indolin-2-one ring.

General Synthetic Workflow

The causality behind this experimental design lies in protecting the highly reactive secondary amine of the piperidine to prevent unwanted side reactions. The Boc (tert-butyloxycarbonyl) group is an excellent choice due to its stability under the basic conditions required for the N-alkylation step and its facile removal under acidic conditions, which do not compromise the integrity of the indolin-2-one core.

Caption: General synthetic workflow for 1-(piperidin-4-yl)indolin-2-one.

Potential Pharmacological Activities: An Evidence-Based Exploration

By examining derivatives where the core scaffold is functionalized, we can delineate several promising therapeutic avenues for investigation.

Neuromodulation and Analgesia: Targeting the Nociceptin Receptor (NOP)

A significant finding in the literature is the discovery of a series of N-(4-piperidinyl)-2-indolinones as a novel structural class of ligands for the Nociceptin receptor (NOP), also known as the opioid-receptor like-1 (ORL-1) receptor.[8] The NOP system is a key modulator of pain, anxiety, and other CNS functions.

Mechanistic Insight: What makes this scaffold particularly intriguing is that minor modifications to the N-substituent of the piperidine ring can convert the ligand from a potent agonist to an antagonist.[8] This dual potential allows for the development of therapeutics that can either mimic the analgesic effects of nociceptin (agonists) or block them to produce different physiological responses (antagonists). This switch highlights the piperidine nitrogen as a critical "steering" element for functional activity.

Synergistic Potential: Derivatives of this scaffold have been explored for their synergistic analgesic effects when combined with classical mu-opioid peptide (MOP) receptor agonists.[9] This dual-receptor strategy aims to achieve superior pain relief while potentially mitigating the significant side effects associated with high-dose opioid therapy, such as respiratory depression and tolerance.

Experimental Protocol: NOP Receptor Competitive Binding Assay This protocol is designed to determine the affinity (Ki) of a test compound for the NOP receptor by measuring its ability to displace a known radiolabeled ligand.

-

Preparation: CHO (Chinese Hamster Ovary) cells stably expressing the human NOP receptor are cultured and harvested. A membrane fraction is prepared by homogenization and centrifugation.

-

Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, pH 7.4.

-

Reaction Mixture: In a 96-well plate, combine:

-